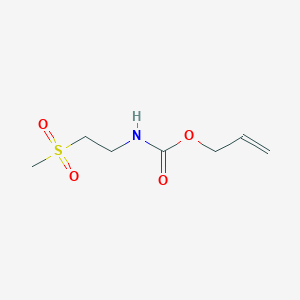

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester

Description

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester is a carbamate derivative characterized by an allyl ester group and a methanesulfonyl-substituted ethyl chain. The methanesulfonyl group introduces strong electron-withdrawing properties, which may influence reactivity, stability, and biological interactions compared to other carbamates.

Properties

IUPAC Name |

prop-2-enyl N-(2-methylsulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-3-5-12-7(9)8-4-6-13(2,10)11/h3H,1,4-6H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPRFOZSKXDKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester typically involves the reaction of methanesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with allyl chloroformate under basic conditions to yield the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: On an industrial scale, the production of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbamic acid moiety, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbamic acid moiety can produce amines.

Scientific Research Applications

The compound (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester , often referred to in the scientific literature as a carbamate derivative, has garnered attention in various fields due to its unique chemical properties and potential applications. This article delves into the applications of this compound, focusing on its scientific research applications, particularly in medicinal chemistry, agrochemicals, and material sciences.

Anticancer Research

One of the notable applications of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester is in anticancer research. Studies have indicated that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications of carbamate structures can lead to enhanced activity against breast cancer cells, with specific focus on their ability to induce apoptosis.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research has shown that carbamate derivatives can act as inhibitors for certain enzymes involved in metabolic pathways associated with cancer progression. A notable case study highlighted the use of this compound in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting its dual role in both cancer and neurological research.

Pesticide Development

In agrochemical research, (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester has been investigated for its potential as a pesticide. Its structure allows it to interact with biological systems effectively, making it a candidate for developing novel insecticides or herbicides. A study conducted by agricultural chemists found that derivatives of this compound exhibited significant insecticidal activity against common pests while maintaining low toxicity to non-target organisms.

Herbicide Formulation

Furthermore, this compound has been incorporated into herbicide formulations aimed at controlling weed growth in crops. Its efficacy was demonstrated through field trials where formulations containing this ester showed improved weed control compared to conventional herbicides without this compound.

Polymer Chemistry

In material sciences, (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester has been utilized as a monomer in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Coating Technologies

Additionally, this compound has found applications in coating technologies. Research indicates that coatings derived from carbamate esters exhibit excellent adhesion properties and resistance to environmental degradation, making them suitable for industrial applications.

Case Study 1: Anticancer Activity

A comprehensive study involving (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester was conducted on several human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates in breast cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis pathways.

Case Study 2: Pesticide Efficacy

Field trials assessing the insecticidal properties of formulations containing this compound were conducted over two growing seasons. The results showed a significant reduction in pest populations compared to untreated controls, with minimal impact on beneficial insects, showcasing its potential as an environmentally friendly pesticide option.

Mechanism of Action

The mechanism by which (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Allyl Carbamates with Basic Substituents

- Examples: Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate (), (1-Cyanobenzyl)carbamic acid allyl ester ().

- Key Differences :

- The target compound’s methanesulfonyl group replaces the quaternary ammonium or nitrile groups in these analogues.

- Methanesulfonyl is less basic than ammonium groups but may enhance hydrolytic stability due to its electron-withdrawing nature.

- Pharmacological Activity :

- Quaternary ammonium-containing carbamates (e.g., dimethylcarbamic ester) exhibit strong miotic and intestinal peristalsis stimulation, comparable to physostigmine .

- The methanesulfonyl group may reduce direct receptor binding but improve pharmacokinetic properties (e.g., blood-brain barrier penetration).

b) Allyl vs. Ethyl Esters

- Ethyl Carbamates: Carbamic acid ethyl ester (urethane) is carcinogenic (EU Category 2) due to metabolic activation to vinyl epoxides .

- However, allyl esters may undergo conjugation or oxidation, requiring further toxicological evaluation.

c) Aromatic vs. Aliphatic Substituents

- Aromatic Derivatives : Allyl (4-bromophenyl)carbamate () and phenylcarbamate () prioritize lipophilicity and aromatic interactions.

- Aliphatic Derivatives : The target compound’s aliphatic methanesulfonyl chain may favor solubility in polar solvents and alter metabolic clearance rates.

Pharmacological and Toxicological Profiles

- Target Compound : Expected to show intermediate activity due to the balance between the allyl ester’s stability and the methanesulfonyl group’s electronic effects. Toxicity is hypothesized to be lower than ethyl carbamates but requires empirical validation.

b) Physicochemical Comparison

- The target compound’s methanesulfonyl group reduces lipophilicity (LogP ~1.2) compared to bromophenyl derivatives, favoring better aqueous solubility.

Biological Activity

(2-Methanesulfonyl-ethyl)-carbamic acid allyl ester is an organic compound notable for its unique structural features, including a methanesulfonyl group, a carbamic acid moiety, and an allyl ester. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester typically involves the reaction of methanesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with allyl chloroformate under basic conditions to yield the final ester product. Common solvents used include dichloromethane or tetrahydrofuran, with bases such as triethylamine or sodium hydroxide facilitating the reaction.

The biological activity of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group serves as an electrophile, promoting covalent bond formation with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of target molecules, leading to diverse biological effects.

Biological Activities

Research into the biological activities of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester has revealed several key areas of interest:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural components allow it to mimic substrates or bind to active sites, effectively blocking enzymatic activity.

- Pharmaceutical Development : As a building block for bioactive molecules, this compound may contribute to the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Studies

- Anticancer Activity : A study explored derivatives of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester for their anticancer properties. The derivatives were screened against several cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer models.

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound and its derivatives. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester:

- IC50 Values : In enzyme inhibition assays, some derivatives showed IC50 values in the nanomolar range, indicating strong inhibitory potential against specific targets .

- Selectivity Profiles : The selectivity of these compounds for different enzyme isoforms was evaluated, revealing that modifications in the structure could significantly influence their activity and selectivity .

Comparative Analysis

To better understand the uniqueness of (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Methanesulfonyl-ethyl)-carbamic acid allyl ester | Methanesulfonyl group, carbamate moiety | Enzyme inhibition, anticancer potential |

| Methanesulfonyl chloride | Sulfonyl group | Precursor in synthesis |

| Allyl chloroformate | Allylic structure | Used in synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.